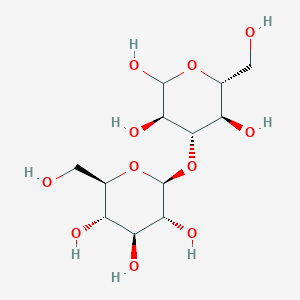
Laminarabiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laminarabiose is a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond. It is known for its applications in various fields such as medicine, food, and agriculture. This compound is considered a building block for new pharmaceuticals and has been studied for its potential benefits in these areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Laminarabiose can be synthesized through chemical and enzymatic methods. The conventional chemical synthesis involves the hydrolysis of laminarin, a polysaccharide, using mineral acids . this method has drawbacks such as low production yields and high energy consumption.
An alternative approach is the enzymatic synthesis, which is more cost-efficient and environmentally friendly. This method involves the use of enzymes such as sucrose phosphorylase and this compound phosphorylase in a bienzymatic reaction system. The reaction typically occurs in a packed bed reactor at 35°C with a steady feeding flow rate .
Industrial Production Methods
Industrial production of this compound often employs continuous enzymatic processes. In these systems, enzymes are immobilized on supports such as Sepabeads and encapsulated in chitosan. This setup allows for the continuous production of this compound from sucrose and glucose, with optimized conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Laminarabiose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of mineral acids or enzymes to break down this compound into glucose units.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or periodate.
Glycosylation: Involves the use of glycosyl donors and acceptors in the presence of catalysts like Lewis acids.
Major Products
The major products formed from these reactions include glucose, glucosylated derivatives, and oxidized glucose products .
Applications De Recherche Scientifique
Laminarabiose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in plants and fungi.
Industry: Utilized as a soluble dietary fiber and in the production of bio-based materials.
Mécanisme D'action
The mechanism of action of laminarabiose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by β-glucosidase to release glucose, which can then participate in various metabolic pathways. Additionally, this compound can act as a substrate for glycosyltransferases, facilitating the synthesis of more complex carbohydrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.
Sophorose: A disaccharide with a β-1,2-glycosidic bond between glucose units.
Gentiobiose: A disaccharide with a β-1,6-glycosidic bond between glucose units.
Uniqueness
Laminarabiose is unique due to its β-1,3-glycosidic bond, which imparts distinct structural and functional properties. This bond type is less common in nature compared to other glycosidic linkages, making this compound a valuable compound for studying specific biochemical pathways and developing novel applications .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12+/m1/s1 |
Clé InChI |
QIGJYVCQYDKYDW-LCOYTZNXSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


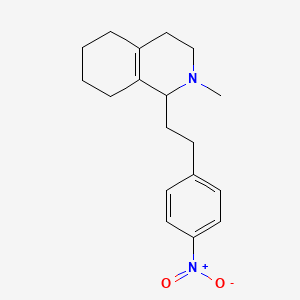
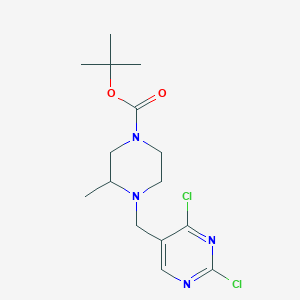


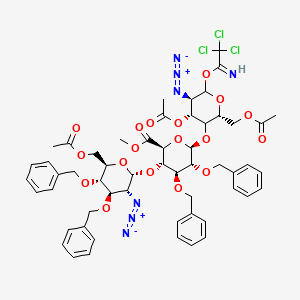
![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)
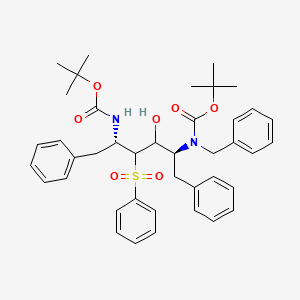
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
